molecular formula C7H13NO3 B6264096 methyl 2-[(oxetan-3-yl)amino]propanoate CAS No. 1512660-12-6

methyl 2-[(oxetan-3-yl)amino]propanoate

Cat. No.: B6264096
CAS No.: 1512660-12-6
M. Wt: 159.2
InChI Key:
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Description

Methyl 2-[(oxetan-3-yl)amino]propanoate is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.19 g/mol It features an oxetane ring, which is a four-membered cyclic ether, and is known for its unique reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(oxetan-3-yl)amino]propanoate typically involves the reaction of oxetane derivatives with amino acids or their esters. One common method includes the nucleophilic substitution of an oxetane ring with an amino acid ester under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve high purity levels required for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(oxetan-3-yl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane-derived aldehydes or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of methyl 2-[(oxetan-3-yl)amino]propanoate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity. These reactions often involve nucleophilic attack on the oxetane ring, leading to the formation of reactive intermediates that can interact with biological molecules . The compound’s effects are mediated through these interactions, influencing various biochemical pathways and processes.

Comparison with Similar Compounds

Methyl 2-[(oxetan-3-yl)amino]propanoate can be compared with other oxetane-containing compounds:

These compounds share the oxetane ring but differ in their ester or amine groups, which influence their chemical behavior and applications.

Properties

CAS No.

1512660-12-6

Molecular Formula

C7H13NO3

Molecular Weight

159.2

Purity

95

Origin of Product

United States

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